molecular formula C15H17ClN4O5 B2815274 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea CAS No. 1448133-45-6

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Cat. No.: B2815274
CAS No.: 1448133-45-6
M. Wt: 368.77
InChI Key: ZGPOOBIVSNFMDP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both phenyl and pyrimidinyl groups, suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dimethoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is unique due to its specific combination of phenyl and pyrimidinyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O5/c1-22-11-6-12(23-2)9(5-8(11)16)18-14(21)19-10-7-17-15(25-4)20-13(10)24-3/h5-7H,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPOOBIVSNFMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2OC)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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